

# DL-Phenylephrine HCl: A Comprehensive Technical Guide on its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *DL-Phenylephrine hydrochloride*

Cat. No.: *B7807559*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of **DL-Phenylephrine Hydrochloride**. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry, offering detailed data and experimental insights.

## Chemical and Physical Properties

DL-Phenylephrine HCl is a synthetic sympathomimetic amine, utilized primarily as a decongestant and vasopressor.<sup>[1]</sup> It is a racemic mixture of phenylephrine, acting as a selective alpha-1 adrenergic agonist.<sup>[1][2]</sup> The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.<sup>[1]</sup> It typically appears as a white to off-white, odorless microcrystalline powder with a bitter taste.<sup>[3][4]</sup>

The key physicochemical properties of DL-Phenylephrine HCl are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride	[5]
Synonyms	(±)-Phenylephrine hydrochloride, rac Phenylephrine Hydrochloride	[1]
CAS Number	154-86-9	[3][5][6]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> ·HCl or C <sub>9</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1][3][5]
Molecular Weight	203.67 g/mol	[3][5][6]
Melting Point	142 - 146 °C	[3]
Solubility	Highly soluble in water; Soluble in ethanol, DMSO, and DMF	[1][7]
pKa	pK1: 8.77; pK2: 9.84 (at 25°C)	[8]
Appearance	White to off-white crystalline powder	[1][3]

## Chemical Structure

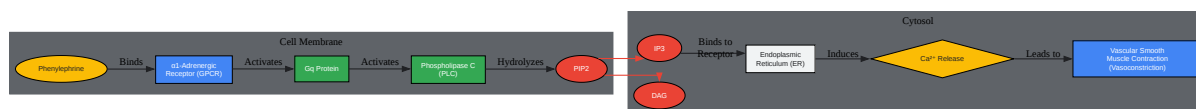
DL-Phenylephrine HCl is the hydrochloride salt of a phenylethanolamine derivative. The structure consists of a benzene ring substituted with a hydroxyl group at the meta-position, and an ethanolamine side chain. This side chain contains a hydroxyl group on the benzylic carbon and a methylamino group. The presence of a chiral center at the benzylic carbon results in two enantiomers, with the racemic DL-form being the subject of this guide.

Identifier	String
SMILES	<chem>CNC--INVALID-LINK--C1=CC(=CC=C1)O.Cl</chem>
InChI	InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H

## Mechanism of Action: Alpha-1 Adrenergic Signaling

Phenylephrine is a selective  $\alpha_1$ -adrenergic receptor agonist.[2][6][9] Its pharmacological effects are mediated through the activation of these receptors, which are predominantly located on the smooth muscle of blood vessels.[3][10] This activation initiates a well-defined signaling cascade.

The binding of phenylephrine to the  $\alpha_1$ -adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq alpha subunit.[10] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[10] IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol.[10] The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[9][10]



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Figure 1: Alpha-1 Adrenergic Signaling Pathway of Phenylephrine.

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of DL-Phenylephrine HCl.

Spectroscopic Data	Wavelength / Shift	References
UV-Vis ( $\lambda_{\text{max}}$ )	216 nm, 276 nm	
272 nm	<a href="#">[11]</a>	
$^1\text{H}$ NMR	Spectra available, specific shifts depend on solvent.	<a href="#">[12]</a> <a href="#">[13]</a>
$^{13}\text{C}$ NMR	Spectra available.	<a href="#">[4]</a>
IR	Spectra available.	<a href="#">[12]</a>

Note: Specific spectral data can vary based on the solvent and instrument used. The provided data represents typical values found in the literature.

## Experimental Protocols: Analytical Methods

The quantification and purity assessment of DL-Phenylephrine HCl in bulk and pharmaceutical formulations are commonly performed using High-Performance Liquid Chromatography (HPLC).

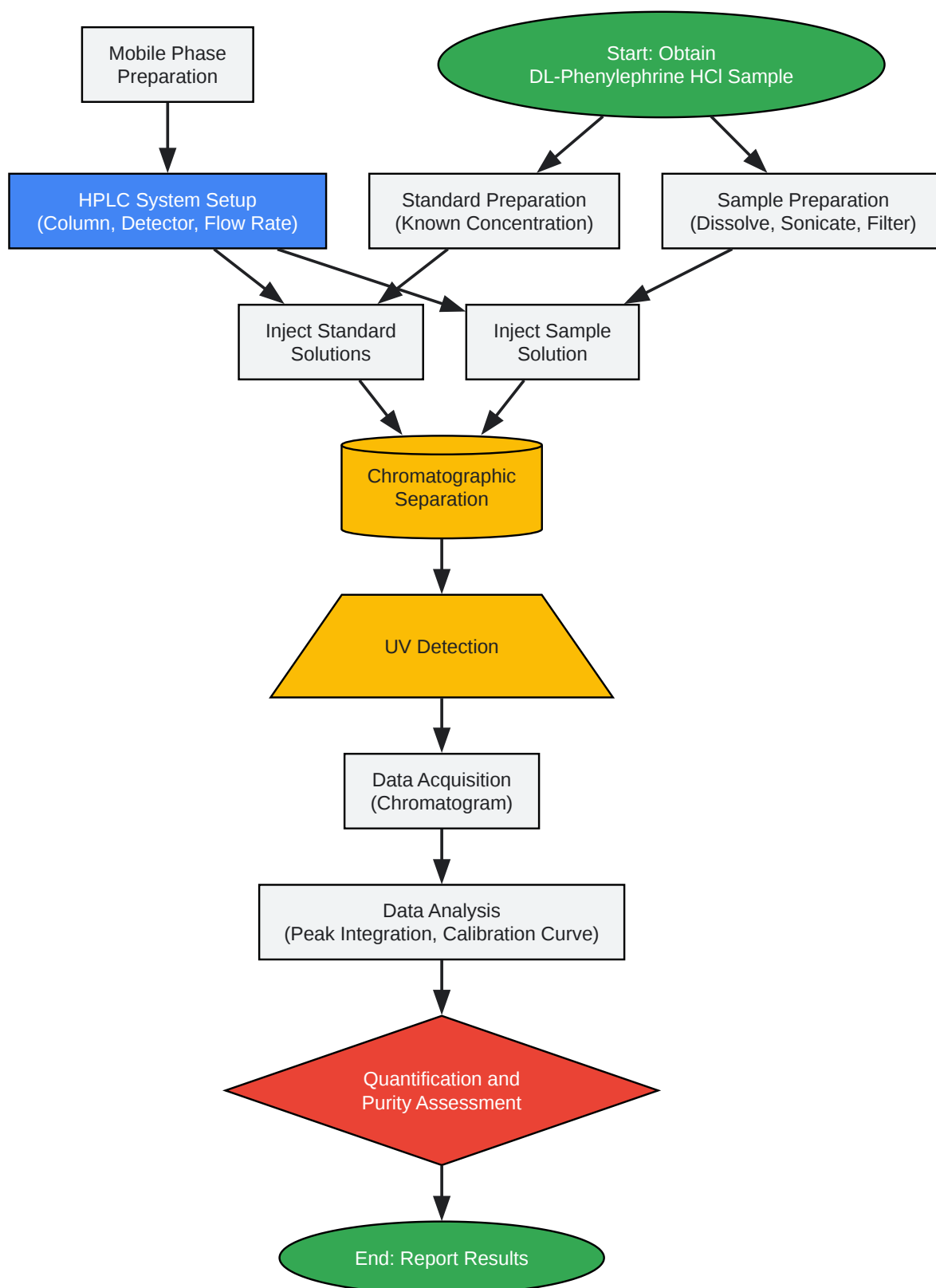
Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is often employed for the assay of Phenylephrine Hydrochloride.[\[14\]](#)

- Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.[\[14\]](#)
- Column: A C18 column, such as Partsil 10 ODS (250 mm x 4.6 mm, 10 $\mu\text{m}$ ), is commonly used.[\[14\]](#)
- Mobile Phase: A gradient elution program is typically used. For example:
  - Mobile Phase A: Buffer solution (e.g., phosphate buffer) at pH 3.0.[\[14\]](#)
  - Mobile Phase B: 100% Methanol or Acetonitrile.[\[14\]](#)[\[15\]](#)

- Flow Rate: A typical flow rate is 1.0 mL/min.[14]
- Detection: UV detection at 280 nm is effective for phenylephrine hydrochloride.[14] Another source suggests detection at 225 nm.[15]
- Sample Preparation: A stock solution is prepared by dissolving the sample in a suitable diluent (often the mobile phase). For tablet analysis, the tablet is ground, dissolved, sonicated, and filtered through a 0.45µm filter before injection.[15]

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16]



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Figure 2: General Workflow for HPLC Analysis of DL-Phenylephrine HCl.

## Conclusion

This guide has detailed the essential chemical and structural properties of DL-Phenylephrine HCl, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined signaling pathway and analytical protocols provide a deeper understanding of its biological activity and methods for its quantification. This information is intended to support scientists and researchers in their work with this important pharmaceutical compound.

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